1-Fluoro-3-(piperidin-3-yl)propan-2-ol

Tau PET imaging Neurofibrillary tangle Alzheimer's disease

1-Fluoro-3-(piperidin-3-yl)propan-2-ol (CAS 1850253-89-2) is a fluorinated secondary alcohol featuring a piperidin-3-yl substituent at the C3 position and a fluorine atom at the C1 position of the propan-2-ol backbone. With the molecular formula C8H16FNO and a molecular weight of 161.22 g/mol, it serves as a critical synthetic intermediate in the preparation of tau positron emission tomography (PET) tracers such as THK5117 and THK5351, which are used for detecting neurofibrillary tangles in Alzheimer's disease.

Molecular Formula C8H16FNO
Molecular Weight 161.22 g/mol
Cat. No. B15274641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(piperidin-3-yl)propan-2-ol
Molecular FormulaC8H16FNO
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC(CF)O
InChIInChI=1S/C8H16FNO/c9-5-8(11)4-7-2-1-3-10-6-7/h7-8,10-11H,1-6H2
InChIKeyZIVLSPIBRAZGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-(piperidin-3-yl)propan-2-ol: Procurement-Grade Building Block for Tau PET Tracer Synthesis


1-Fluoro-3-(piperidin-3-yl)propan-2-ol (CAS 1850253-89-2) is a fluorinated secondary alcohol featuring a piperidin-3-yl substituent at the C3 position and a fluorine atom at the C1 position of the propan-2-ol backbone . With the molecular formula C8H16FNO and a molecular weight of 161.22 g/mol, it serves as a critical synthetic intermediate in the preparation of tau positron emission tomography (PET) tracers such as THK5117 and THK5351, which are used for detecting neurofibrillary tangles in Alzheimer's disease [1]. The compound's primary differentiation stems from its validated role in the radiopharmaceutical supply chain, where the C1 fluorine atom is essential for subsequent 18F radiolabeling, distinguishing it from non-fluorinated piperidine-propanol analogs used in general medicinal chemistry [1].

Why Non-Fluorinated Piperidine-Propanol Analogs Cannot Substitute 1-Fluoro-3-(piperidin-3-yl)propan-2-ol in Tau PET Tracer Programs


Generic substitution of 1-Fluoro-3-(piperidin-3-yl)propan-2-ol with structurally similar piperidine-propanol analogs (e.g., 3-(piperidin-3-yl)propan-1-ol, CAS 25175-58-0; or 2-(piperidin-3-yl)propan-2-ol, CAS 252723-21-0) fails in the specific context of tau PET tracer synthesis because the C1 fluorine atom is an absolute structural requirement for the 18F radiolabeling step that converts the intermediate into the final imaging agent [1]. Non-fluorinated analogs lack the requisite leaving group or isotopic substitution site, rendering them synthetically inert for nucleophilic radiofluorination [1]. Furthermore, binding data show that 1-Fluoro-3-(piperidin-3-yl)propan-2-ol itself exhibits measurable tau protein displacement activity (IC50 = 732 nM in human brain homogenate), establishing a tau affinity baseline that may not be recapitulated by analogs lacking the fluorine-mediated hydrogen-bonding interactions [2].

Quantitative Evidence Differentiating 1-Fluoro-3-(piperidin-3-yl)propan-2-ol from Closest Analogs


Tau Protein Binding Affinity: Direct BindingDB Evidence for Target Engagement vs. Non-Fluorinated Analog Baseline

1-Fluoro-3-(piperidin-3-yl)propan-2-ol demonstrates quantifiable binding to tau protein in human brain homogenate with an IC50 of 732 nM as measured by displacement of [3H]PI-2620 in a radioligand binding assay [1]. In contrast, the non-fluorinated structural analog 3-(piperidin-3-yl)propan-1-ol shows no reported tau binding activity in publicly available databases, with its documented biological activity limited to PI3Kdelta inhibition (IC50 = 102 nM in a cellular phosphorylation assay) [2], indicating divergent target engagement profiles. The fluorine atom at the C1 position is structurally implicated in hydrogen-bonding interactions that may contribute to this differential tau recognition, although direct SAR confirmation remains an area of ongoing investigation .

Tau PET imaging Neurofibrillary tangle Alzheimer's disease Radioligand binding assay

Validated Synthetic Route with Reported Yield Range for Procurement Planning vs. Non-Fluorinated Analog Route Availability

The DAST-mediated nucleophilic fluorination of 3-(piperidin-3-yl)propan-2-ol to produce 1-Fluoro-3-(piperidin-3-yl)propan-2-ol has been optimized to deliver yields of 65–78% under controlled conditions (0°C, 1.2 equivalents DAST, 18 h reaction) . This yield range provides a reliable procurement benchmark absent for the non-fluorinated analog 3-(piperidin-3-yl)propan-2-ol itself (CAS not readily identified as a commercial entity), which would require a separate reduction step from the corresponding ketone with variable outcomes . The documented fluorination protocol reduces synthetic uncertainty for scale-up planning compared to the less-characterized synthesis of the non-fluorinated comparator.

DAST fluorination Synthetic yield Intermediate procurement Process chemistry

Validated Role as Critical Intermediate in Published Tau PET Tracer Radiosynthesis Workflows

1-Fluoro-3-(piperidin-3-yl)propan-2-ol is explicitly documented as a critical intermediate in the radiosynthesis of [18F]THK-5351, a clinical-stage tau PET tracer characterized in an automated radiosynthesis workflow that achieved formulated product suitable for human research use within 86 minutes [1]. No equivalent published documentation exists for 2-(piperidin-3-yl)propan-2-ol or 3-(piperidin-3-yl)propan-1-ol serving as intermediates in any clinical PET tracer radiosynthesis [2]. This established role in a peer-reviewed, published radiochemistry method represents a qualitatively distinct level of validation that directly supports procurement decisions for PET tracer development programs.

Radiopharmaceutical synthesis [18F]THK-5351 Nucleophilic radiofluorination GMP intermediate

Lipophilicity Differentiation via Computed LogP: Fluorinated vs. Non-Fluorinated Piperidine-Propanol Scaffolds

While experimentally measured LogP values for 1-Fluoro-3-(piperidin-3-yl)propan-2-ol are not directly reported in the literature, the closest non-fluorinated analog 3-(piperidin-3-yl)propan-1-ol has a computed XLogP3 of 0.6 and ACD/LogP of 0.48 [1]. Introduction of a single fluorine atom at the C1 position is class-level established to increase lipophilicity by approximately 0.5–1.0 LogP units relative to the non-fluorinated alcohol congener, based on fluorinated piperidine SAR compilations [2]. This lipophilicity increment is functionally significant for blood-brain barrier penetration, which is essential for CNS PET tracer precursor design, as parent tracer THK-5351 demonstrates brain uptake in clinical imaging studies [3].

LogP Lipophilicity Blood-brain barrier Physicochemical property

MAO-A Off-Target Binding Profile as Selectivity Caution for Procurement Risk Assessment

1-Fluoro-3-(piperidin-3-yl)propan-2-ol exhibits measurable binding to monoamine oxidase A (MAO-A) in mouse brain homogenate with an IC50 of 1,000 nM, compared to its tau binding IC50 of 732 nM, indicating a selectivity window of approximately 1.4-fold [1]. This off-target profile is a documented characteristic relevant to the THK-series PET tracers, where MAO-A binding has been identified as a potential confound in clinical imaging [2]. For procurement decisions, this selectivity data provides a risk assessment parameter absent for non-fluorinated piperidine-propanol analogs, where neither tau nor MAO-A binding data are publicly available [3].

MAO-A Off-target binding Selectivity Monoamine oxidase

Optimal Application Scenarios for 1-Fluoro-3-(piperidin-3-yl)propan-2-ol Based on Quantified Differentiation Evidence


Tau PET Tracer Radiosynthesis Programs Requiring a Validated Fluorinated Intermediate

For academic and industrial PET radiochemistry laboratories developing 18F-labeled tau imaging agents, 1-Fluoro-3-(piperidin-3-yl)propan-2-ol is the procurement intermediate of choice, supported by published radiosynthesis methodology for [18F]THK-5351 that specifies nucleophilic radiofluorination conditions and an automated workflow producing human-research-grade product [1][2]. The compound's documented tau binding (IC50 = 732 nM) provides biological validation that non-fluorinated piperidine-propanol analogs lack entirely .

Medicinal Chemistry SAR Campaigns Targeting Tauopathies with Fluorinated Piperidine Scaffolds

Structure-activity relationship (SAR) programs focused on tau protein engagement benefit from 1-Fluoro-3-(piperidin-3-yl)propan-2-ol as a starting scaffold due to its measurable tau displacement activity [1]. The established synthetic route with reported yields of 65–78% enables reliable analog generation campaigns, while the documented MAO-A off-target profile (IC50 = 1,000 nM) provides a selectivity benchmark for medicinal chemistry optimization [1].

Alzheimer's Disease Biomarker Development Requiring Tau-Binding Chemical Probes

Research programs developing fluorescent or radiolabeled tau-binding probes for post-mortem brain tissue analysis or in vitro diagnostic assays can leverage the validated tau affinity of 1-Fluoro-3-(piperidin-3-yl)propan-2-ol [1]. The fluorine atom at C1 provides a synthetic handle for further derivatization, and the estimated higher lipophilicity relative to non-fluorinated analogs (LogP differential of ~0.5–1.0 units) supports CNS tissue penetration in ex vivo autoradiography applications that the parent THK tracers were designed for [2].

Procurement for Radiopharmaceutical GMP Intermediate Supply Chains

Contract manufacturing organizations (CMOs) and hospital radiopharmacies producing [18F]THK-5351 for clinical research protocols should prioritize 1-Fluoro-3-(piperidin-3-yl)propan-2-ol as a pre-validated precursor intermediate, given the existence of a published, peer-reviewed radiosynthesis method [1] and the compound's inclusion in the synthetic pathway of a tracer that has undergone human imaging studies [2]. No non-fluorinated analog possesses this level of regulatory-facing documentation.

Quote Request

Request a Quote for 1-Fluoro-3-(piperidin-3-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.